N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which is further connected to a propanamide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown significant activity against certain bacteria, such asSalmonella typhi .
Mode of Action
It’s known that oxadiazole derivatives, to which this compound belongs, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Biochemical Pathways
It’s known that similar compounds have shown anti-Salmonella typhi activity , suggesting they may interfere with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant antibacterial activity againstSalmonella typhi , suggesting that they may have a bactericidal or bacteriostatic effect.
Preparation Methods
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves the use of a brominated aromatic compound in a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Attachment of the propanamide moiety: This can be done through an amidation reaction, where the oxadiazole intermediate is reacted with a suitable amine or amide source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Comparison with Similar Compounds
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but has an isoxazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds have a thiadiazole ring and a chlorophenyl group, showing different chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-9(16)13-11-15-14-10(17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWCFMVZAEZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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